molecular formula C9H16O B8483559 4-(Allyloxy)-4-methylpent-1-ene

4-(Allyloxy)-4-methylpent-1-ene

Cat. No.: B8483559
M. Wt: 140.22 g/mol
InChI Key: AFPFZPINAFGRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)-4-methylpent-1-ene is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-methyl-4-prop-2-enoxypent-1-ene

InChI

InChI=1S/C9H16O/c1-5-7-9(3,4)10-8-6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

AFPFZPINAFGRAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60%, 24 g, 60 mmol) in N,N-dimethylformamide (150 mL) at 0° C. was slowly added 2-methylpent-4-en-2-ol (20.0 g, 200 mmol). After 1 hour at 0° C., allyl bromide (48.0 g 400 mmol) was slowly added at 0˜5° C., and the reaction mixture was stirred at 0° C. for another 1 hour. The reaction was quenched with aq. ammonium chloride solution and extracted with tert-butyl methyl ether. The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (44 g, crude) as a yellow oil, which was directly used in the next step without further purification.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three

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